molecular formula C16H14N4O8 B2446688 5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide CAS No. 891118-31-3

5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2446688
CAS No.: 891118-31-3
M. Wt: 390.308
InChI Key: IDSPXGNKEXUPRE-UHFFFAOYSA-N
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Description

5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a synthetically designed small molecule investigated primarily for its potent anti-cancer properties. Its molecular architecture, featuring a trimethoxyphenyl moiety linked to a nitro-furan carboxamide via a 1,3,4-oxadiazole bridge, is characteristic of compounds that target tubulin polymerization. Research indicates this compound acts as a tubulin polymerization inhibitor, effectively disrupting microtubule dynamics during cell division. This mechanism leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in proliferating cancer cells. Its structural analogy to combretastatin A-4 suggests it may function as a vascular disrupting agent, targeting and destroying existing tumor vasculature. The compound has shown significant promise in preclinical studies against a panel of human cancer cell lines, positioning it as a valuable chemical tool for probing mitotic mechanisms and for the development of novel antimitotic chemotherapeutic agents. This product is intended for research purposes, such as in vitro cell-based assays and target validation studies, and is strictly for laboratory use.

Properties

IUPAC Name

5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O8/c1-24-10-6-8(7-11(25-2)13(10)26-3)15-18-19-16(28-15)17-14(21)9-4-5-12(27-9)20(22)23/h4-7H,1-3H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSPXGNKEXUPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-Cancer Activity
Research indicates that 5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide exhibits promising anticancer properties. It has been shown to inhibit key proteins involved in cancer cell proliferation:

  • Tubulin Inhibition : The compound binds to tubulin, preventing its polymerization and disrupting mitosis.
  • Heat Shock Protein 90 (Hsp90) Inhibition : By inhibiting Hsp90, it interferes with the folding and function of client proteins essential for cancer cell survival.

In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Activity

This compound has displayed significant antimicrobial properties:

  • Antifungal Activity : It shows effectiveness against common fungal pathogens.
  • Antibacterial Properties : The compound exhibits activity against several bacterial strains, making it a candidate for developing new antibiotics.

Antiviral Research

This compound has also been investigated for its antiviral potential:

  • Hepatitis C Virus : Studies indicate activity against the hepatitis C virus.
  • Influenza Virus : The compound has shown promise in inhibiting influenza virus replication.

Anti-inflammatory and Anti-parasitic Properties

The compound is associated with anti-inflammatory effects and demonstrates efficacy against parasites such as Leishmania and Trypanosoma. This suggests potential applications in treating parasitic infections and inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is unique due to its combination of a nitrofuran moiety, a trimethoxyphenyl group, and an oxadiazole ring. This unique structure contributes to its diverse biological activities and potential as a multi-target therapeutic agent .

Biological Activity

The compound 5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties. Additionally, it includes data tables summarizing key findings and case studies that highlight the compound's efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O6C_{16}H_{16}N_{4}O_{6}, and its structure features a nitro group, an oxadiazole ring, and a furan-2-carboxamide moiety. The presence of multiple methoxy groups on the phenyl ring is significant for its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. The following table summarizes the minimum inhibitory concentration (MIC) values against various pathogens:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus15
Escherichia coli20
Candida albicans25
Fusarium oxysporum10

These results indicate that the compound exhibits moderate to strong antimicrobial activity against both bacterial and fungal strains.

Antifungal Activity

The antifungal properties of similar oxadiazole derivatives have been well-documented. For instance, compounds with a similar structure have shown significant efficacy against Fusarium oxysporum, with MIC values indicating potent activity:

Compound MIC (µg/mL) Target Pathogen
5-nitro derivative10Fusarium oxysporum
Control (Nystatin)15Fusarium oxysporum

The data suggests that the nitro-substituted oxadiazoles enhance antifungal activity compared to standard treatments .

Anticancer Activity

Recent studies have explored the anticancer potential of oxadiazole derivatives. For example, a study demonstrated that similar compounds induced apoptosis in cancer cell lines through mechanisms involving oxidative stress and cell cycle arrest:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 12 µM
  • Mechanism : Induction of apoptosis via caspase activation .

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in Chemico-Biological Interactions evaluated the effects of oxadiazole derivatives on pancreatic cancer cells. The results showed that these compounds could induce autophagic cell death independent of apoptosis pathways. The study highlighted the role of AMPK activation in mediating these effects .
  • Clinical Relevance :
    • In vivo studies using murine models indicated that treatment with oxadiazole derivatives resulted in significant tumor regression compared to controls. This positions these compounds as promising candidates for further development in cancer therapeutics .

Q & A

Q. What synthetic routes are commonly employed for synthesizing 5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide?

The compound is typically synthesized via a multi-step process:

  • Step 1: Condensation of 5-nitrofuran-2-carboxylic acid with a hydrazide derivative (e.g., 3,4,5-trimethoxybenzohydrazide) under anhydrous conditions in DMF, often using coupling agents like carbodiimides .
  • Step 2: Cyclization of the intermediate hydrazide derivative to form the 1,3,4-oxadiazole ring. This step may involve dehydrating agents like POCl₃ or H₂SO₄ .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) is commonly used to isolate the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • IR Spectroscopy: Identifies functional groups (e.g., NO₂ at ~1520 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • NMR (¹H/¹³C): Confirms substituent positions. For example, the 3,4,5-trimethoxyphenyl group shows three singlet peaks for OCH₃ groups at ~3.8–4.0 ppm in ¹H NMR .
  • Mass Spectrometry (LRMS/HRMS): Validates molecular weight (e.g., HRMS expected for C₁₇H₁₅N₄O₈S) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Standard assays include:

  • Antimicrobial Activity: Broth microdilution (MIC determination) against bacterial/fungal strains .
  • Antiparasitic Screening: Trypanocidal assays (e.g., Trypanosoma brucei), where IC₅₀ values are measured .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced Research Questions

Q. How can researchers address low synthetic yields (e.g., 42%) observed in analogous 5-nitrofuran carboxamides?

Yield optimization strategies include:

  • Stoichiometric Adjustments: Using a 1.5:1 molar ratio of carboxylic acid to amine to drive the reaction .
  • Catalysis: Introducing DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
  • Alternative Cyclization Conditions: Testing POCl₃ vs. H₂SO₄ to minimize side reactions .

Q. How can tautomerism in oxadiazole-thione derivatives be resolved during structural analysis?

  • X-ray Crystallography: Definitive proof of tautomeric forms (e.g., oxadiazole-thione vs. thiol) .
  • Dynamic NMR: Monitoring temperature-dependent chemical shifts to identify tautomeric equilibria .
  • Computational Modeling: DFT calculations to predict stable tautomers .

Q. What methodologies resolve discrepancies between in vitro and in vivo efficacy data?

  • Bioavailability Studies: Measure solubility (via shake-flask method) and logP (HPLC) to assess absorption limitations .
  • Metabolite Profiling: LC-MS/MS to identify active/inactive metabolites .
  • Structural Modifications: Introducing hydrophilic groups (e.g., -OH) to the trimethoxyphenyl moiety to enhance water solubility .

Q. How do researchers validate crystallographic data when using SHELX vs. other refinement tools?

  • Cross-Validation: Refine the same dataset with SHELXL and alternative software (e.g., OLEX2 or Phenix) to compare R-factors and electron density maps .
  • Twinned Data Handling: Use SHELXL’s TWIN/BASF commands for high-resolution twinned crystals, as demonstrated in trimethoxyphenyl-oxadiazole derivatives .
  • Validation Tools: Employ checkCIF/PLATON to identify outliers in bond lengths/angles .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

  • Analog Synthesis: Modify substituents (e.g., replacing nitro with cyano groups) and compare bioactivity .
  • Molecular Docking: Map interactions with target proteins (e.g., tubulin for anticancer activity) using AutoDock Vina .
  • QSAR Modeling: Develop regression models correlating electronic parameters (Hammett σ) with biological potency .

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